2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3/c1-6-20(7-2)14(22)12-21-15(23)18(19-16(21)24)10-8-13(9-11-18)17(3,4)5/h13H,6-12H2,1-5H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKOHRAMTGFSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2(CCC(CC2)C(C)(C)C)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide typically involves multiple steps. One common method includes the reaction of tert-butyl (4-oxocyclohexyl)carbamate with various reagents to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents to remove oxygen or add hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Variations in 1,3-Diazaspiro[4.5]decane Derivatives
*Estimated based on analogs; †Calculated from C₂₂H₂₄FN₃O₄S ().
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The tert-butyl group and diethylacetamide likely increase LogP compared to methyl-substituted analogs (), favoring passive diffusion across biological membranes.
Biological Activity
2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide
- Molecular Formula : C14H22N2O4
- Molecular Weight : 282.34 g/mol
- CAS Number : 796067-46-4
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
- Antioxidant Properties : Its ability to scavenge free radicals may contribute to protective effects against oxidative stress.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, though further research is needed to delineate these interactions.
Antimicrobial Activity
A study conducted on several derivatives of diazaspiro compounds indicated that modifications at the nitrogen and carbon positions significantly influenced their antibacterial efficacy. The compound was tested against various strains including E. coli and S. aureus, showing promising results in inhibiting bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(8-tert-butyl...) | E. coli | 32 µg/mL |
| 2-(8-tert-butyl...) | S. aureus | 16 µg/mL |
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound demonstrated a significant reduction in DPPH radical concentration, indicating its potential as a natural antioxidant.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of diazaspiro compounds and evaluated their antimicrobial activity. The study highlighted that the presence of the tert-butyl group significantly enhanced the antimicrobial properties compared to non-substituted analogs.
Study on Antioxidant Effects
Another investigation focused on the antioxidant properties of similar compounds revealed that those with dioxo groups exhibited higher radical scavenging activities compared to their monooxo counterparts. This suggests that the structural configuration plays a critical role in determining biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide and its analogs?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, tert-butyl carbamate intermediates are alkylated using bromoethyl aryl ethers in acetonitrile under reflux with anhydrous potassium carbonate as a base. Post-reaction neutralization and purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) yield the final product .
- Key Data :
- Reaction time: 6–16 hours.
- Yields: 67–82% for intermediates, 67–78% for final derivatives.
Q. How are structural and purity characteristics validated for this compound?
- Methodology : Use a combination of ¹H NMR (400 MHz, DMSO-d₆) for proton environment analysis, IR for functional group identification (e.g., C=O at ~1,674 cm⁻¹, N–H at ~3,355 cm⁻¹), and mass spectrometry (e.g., m/z 489.6 [M⁺]) .
- Troubleshooting : Unexpected peaks in NMR may indicate unreacted starting materials; optimize reaction stoichiometry or purification steps.
Q. What purification strategies are effective for spiro-diazaspiro derivatives?
- Methodology : Column chromatography with CH₂Cl₂/MeOH (9:1) is standard. For crystalline derivatives, recrystallization from dichloromethane or ethanol improves purity .
- Critical Step : Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂/MeOH) to avoid overloading the column.
Advanced Research Questions
Q. How can structure–activity relationships (SAR) guide the design of bioactive analogs?
- Methodology : Substitute the fluorophenoxyethyl or benzamide groups (e.g., with sulfonamides or trifluoromethyl groups) and evaluate anticonvulsant activity. Use in vitro assays (e.g., maximal electroshock seizure tests) to correlate substituent electronegativity with potency .
- SAR Insights :
- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability.
- Bulky tert-butyl groups improve spirocyclic ring conformation for target binding .
Q. How are crystallographic discrepancies resolved for spirocyclic compounds?
- Methodology : Refine X-ray diffraction data using SHELXL (for small molecules) or WinGX (for macromolecules). Address torsional ambiguities in the spiro ring by constraining bond lengths/angles during refinement .
- Case Study : For N-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide, SHELXL achieved an R factor of 0.043, confirming chair conformation of the cyclohexane ring .
Q. What computational approaches predict molecular stability and target interactions?
- Methodology : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess RMSD values (≤3.93 Å for stable complexes) and hydrogen bonding patterns. Dock analogs into target proteins (e.g., DNA polymerase) using AutoDock Vina .
- Key Finding : Compounds with spirocyclic cores exhibit lower RMSD fluctuations, suggesting conformational rigidity beneficial for target engagement .
Q. How are contradictions in spectral or biological data addressed?
- Methodology : Cross-validate using orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
